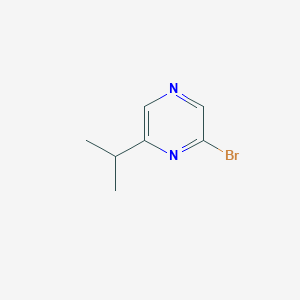
2-Bromo-6-isopropylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-isopropyl-pyrazine is a brominated pyrazine derivative with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol. Pyrazines are nitrogen-containing heterocyclic aromatic compounds, and this particular derivative is characterized by the presence of a bromine atom and an isopropyl group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isopropyl-pyrazine typically involves the bromination of 6-isopropyl-pyrazine. This can be achieved using brominating agents such as bromine (Br2) in the presence of a suitable catalyst or solvent. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-isopropyl-pyrazine may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the scale of production, cost efficiency, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-isopropyl-pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 2-Bromo-6-isopropyl-pyrazine can lead to the formation of pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can produce 2-Bromo-6-isopropyl-pyrazine derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the replacement of the bromine atom with other functional groups, leading to a variety of substituted pyrazine derivatives.
Scientific Research Applications
2-Bromo-6-isopropyl-pyrazine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe or reagent in biological studies to investigate the interactions of pyrazine derivatives with biological molecules.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-isopropyl-pyrazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-6-isopropyl-pyrazine is similar to other brominated pyrazines and pyrazine derivatives. Some of these similar compounds include:
2-Bromo-pyrazine: Lacks the isopropyl group.
6-Isopropyl-pyrazine: Lacks the bromine atom.
2-Chloro-6-isopropyl-pyrazine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of both a bromine atom and an isopropyl group on the pyrazine ring makes 2-Bromo-6-isopropyl-pyrazine unique compared to other pyrazine derivatives
Properties
CAS No. |
1086382-94-6 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-6-propan-2-ylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-5(2)6-3-9-4-7(8)10-6/h3-5H,1-2H3 |
InChI Key |
ZVRPFWMAFFULEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















